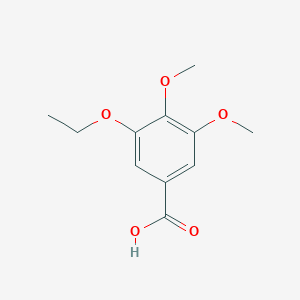

3,4-Dimethoxy-5-ethoxybenzoic Acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O5 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

3-ethoxy-4,5-dimethoxybenzoic acid |

InChI |

InChI=1S/C11H14O5/c1-4-16-9-6-7(11(12)13)5-8(14-2)10(9)15-3/h5-6H,4H2,1-3H3,(H,12,13) |

InChI Key |

UGFTYQOMLRJDPP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1OC)OC)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 3,4-Dimethoxy-5-ethoxybenzoic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. youtube.com For this compound, the analysis reveals several possible synthetic pathways.

A primary disconnection involves the carboxyl group (-COOH), a process known as a "functional group interconversion" (FGI). This leads back to a substituted aromatic ring, such as 1-ethoxy-2,3-dimethoxy-5-bromobenzene. This precursor can then be converted to the target molecule via carboxylation, for example, through a Grignard reaction with carbon dioxide. youtube.com

Another retrosynthetic approach involves disconnecting the ether linkages. This would lead to a polyhydroxybenzoic acid precursor, such as the naturally occurring gallic acid (3,4,5-trihydroxybenzoic acid). nih.gov The synthetic challenge then becomes the selective etherification of the hydroxyl groups to install the two methoxy (B1213986) groups and one ethoxy group at the correct positions.

Classical and Contemporary Synthetic Routes to this compound and its Precursors

The synthesis of this compound can be accomplished through a variety of established and modern chemical reactions.

Condensation Reactions in Alkoxybenzoic Acid Synthesis

Condensation reactions are fundamental to forming the ether linkages in alkoxybenzoic acids. The Williamson ether synthesis is a classic and reliable method for this transformation. This reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound from a precursor like gallic acid, this would involve the sequential reaction with methylating and ethylating agents in the presence of a base. The order of addition and the choice of reagents are critical to ensure the correct substitution pattern.

Etherification Strategies for Aromatic Hydroxyl Groups

The selective etherification of polyhydroxy aromatic compounds is a key challenge in the synthesis of this compound. Starting from gallic acid, the three hydroxyl groups must be differentiated. One common strategy is to first protect the more reactive groups, perform the etherification on the desired hydroxyl group, and then deprotect.

Alternatively, the inherent differences in the acidity and reactivity of the hydroxyl groups can be exploited. The 4-hydroxyl group of gallic acid is generally the most acidic and can often be selectively alkylated under carefully controlled conditions. Following the initial etherification, the remaining hydroxyl groups can be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide. The choice of base, solvent, and temperature are all critical parameters that must be optimized to achieve high yields of the desired product. Two methods for preparing esters of gallic acid with higher primary alcohols have been described, one involving the conversion of galloyl chloride and the other a direct esterification. capes.gov.br

Carboxylation Techniques for Aromatic Rings

If the synthetic strategy involves adding the carboxylic acid group to a pre-functionalized aromatic ring, several carboxylation techniques are available. One of the oldest and most well-known methods is the Kolbe-Schmitt reaction, which involves the reaction of a phenoxide with carbon dioxide under high pressure and temperature.

A more versatile method involves the use of organometallic reagents. For example, a halogenated precursor such as 1-bromo-3,4-dimethoxy-5-ethoxybenzene can be converted into a Grignard reagent by reaction with magnesium metal. This Grignard reagent can then be reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired carboxylic acid. A similar approach can be taken using an organolithium reagent.

Catalytic Approaches for Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and reduce waste. For the synthesis of substituted benzoic acids, several catalytic approaches are relevant.

While the direct rhodium- and iridium-catalyzed oxidative coupling of benzoic acids with alkynes typically leads to isocoumarin (B1212949) or naphthalene (B1677914) derivatives, the underlying principles of C-H activation are highly significant. acs.orgnih.gov These catalysts, particularly iridium complexes, are known to direct the functionalization of C-H bonds ortho to a carboxylic acid directing group. acs.orgnih.gov This allows for the introduction of various substituents, including methyl groups and amino groups, in a highly regioselective manner. nih.govthieme-connect.com For instance, rhodium(III) catalysis can be used for oxidative C-H functionalizations, though it often requires stoichiometric amounts of metal oxidants. researchgate.net However, electrochemical methods are being developed to make these processes more environmentally friendly. researchgate.net

Palladium-catalyzed cross-coupling reactions are also powerful tools. For example, a palladium catalyst could be used to carbonylate an aryl halide precursor in the presence of carbon monoxide to form the carboxylic acid. These catalytic methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. This involves a holistic approach to the entire synthetic process.

Key green chemistry considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Catalytic reactions, by their nature, are often more atom-economical than stoichiometric reactions. wjpmr.com

Use of Renewable Feedstocks : Whenever possible, starting from renewable resources is preferred. Gallic acid, a potential precursor, can be sourced from the hydrolysis of tannins from plants, making it a renewable feedstock. nih.govgoogle.com

Safer Solvents and Reagents : Replacing hazardous solvents and reagents with greener alternatives is a core principle. This could involve using water or ethanol (B145695) as solvents instead of chlorinated hydrocarbons. brazilianjournals.com.br The use of oxygen as a green and inexpensive reagent is also a viable option in some oxidation steps. scispace.com

Energy Efficiency : Designing reactions that can be run at ambient temperature and pressure reduces energy consumption.

Waste Prevention : Optimizing reactions to minimize the formation of byproducts and developing methods for catalyst recycling can significantly reduce waste. wjpmr.com

High-pressure and high-temperature water microflow chemical processes have been shown to be effective for some condensation reactions, offering a greener alternative to traditional methods. rsc.org

Mechanistic Studies of Key Synthetic Steps (e.g., Elbs persulphate method for oxidation)

A key transformation in the synthesis of precursors to polysubstituted benzoic acids like this compound is the introduction of a hydroxyl group onto the aromatic ring. The Elbs persulfate oxidation is a classic method for the hydroxylation of phenols to form para-diphenols. wikipedia.org This reaction is typically conducted in an alkaline aqueous solution at or below room temperature using potassium persulfate. wikipedia.org

The generally accepted mechanism for the Elbs persulfate oxidation involves the following key steps:

Phenolate (B1203915) Formation : The reaction is carried out in a basic medium, which deprotonates the starting phenol (B47542) to form a more nucleophilic phenolate ion.

Nucleophilic Attack : The phenolate ion, particularly through its tautomeric para-carbanion form, performs a nucleophilic attack on the peroxide oxygen of the persulfate ion (S₂O₈²⁻). wikipedia.orgbeilstein-journals.org

Sulfate Ester Intermediate : This attack leads to the formation of an intermediate aryl sulfate ester at the position para to the original hydroxyl group. wikipedia.orgbeilstein-journals.org

Hydrolysis : The intermediate sulfate ester is subsequently hydrolyzed in an acidic workup step to yield the final p-hydroquinone product. wikipedia.orgbeilstein-journals.org

While the Elbs oxidation is noted for its tolerance of various functional groups, it often suffers from moderate to low yields, with significant recovery of the starting material. wikipedia.org The persulfate is always fully consumed, suggesting the phenol may act as a catalyst in its decomposition. wikipedia.orgbeilstein-journals.org Despite its yield limitations, its simplicity and functional group tolerance make it a valuable tool in research settings. wikipedia.org

Derivatization from Related Benzoic Acid Analogues

The synthesis of this compound can be achieved through the derivatization of other, more readily available benzoic acid analogues. These transformations often involve selective protection, activation, and functional group interconversion.

One common strategy involves the selective demethylation of a related, more substituted ether. For instance, 4-hydroxy-3,5-dimethoxybenzoic acid (Syringic Acid) is commercially produced by the selective demethylation of the 4-methoxy group of 3,4,5-trimethoxybenzoic acid (TMBA). google.com This process is typically carried out in a basic medium, such as caustic soda in ethylene (B1197577) glycol, where the ethylene glycol monomethyl ether and water formed are distilled off to drive the reaction. google.com Subsequent etherification of the resulting hydroxyl group could then be performed to introduce the ethoxy group, yielding the target compound.

Another plausible route, building on the Elbs oxidation, could start from a simpler di-substituted benzoic acid. For example, a phenol with an appropriate substitution pattern could undergo para-hydroxylation via the Elbs method, followed by selective alkylation (methylation and ethylation) of the resulting hydroxyl groups to achieve the desired 3,4-dimethoxy-5-ethoxy substitution pattern.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid functional group of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's properties and for synthesizing more complex molecules.

Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of a catalyst. A modern and mild method for esterification involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). For the analogous 3,4-dimethoxybenzoic acid, its methyl ester is synthesized by reacting the acid with methanol (B129727) using DCC as a catalyst. google.com This method is efficient, often requiring reaction times of only 1-5 hours at temperatures below 45°C. google.com The DCC activates the carboxylic acid, and the byproduct, dicyclohexylurea (DCU), is a precipitate that can be easily removed by filtration. google.comjocpr.com

Interactive Data Table: Esterification Conditions for Benzoic Acid Analogues

| Carboxylic Acid | Reagent | Catalyst/Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|---|---|

| Veratric Acid | Methanol | Dicyclohexylcarbodiimide (DCC) | - | 30-45 | 1-5 | 3,4-Dimethoxybenzoic acid methyl ester google.com |

| 3,5-Dinitrobenzoic Acid | 2-Hydroxyethyl methacrylate | DCC / DMAP | - | - | - | Corresponding Ester jocpr.com |

| 4-Acetoxy-3-bromobenzoic acid | 3-Dimethylaminopropanol | Thionyl Chloride (to form acyl chloride first) | Acetone | Room Temp | 0.5 | 3-Dimethylaminopropyl 4-acetoxy-3-bromobenzoate google.com |

Amidation: Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. Direct amidation requires activation of the carboxylic acid. Various coupling agents are effective for this transformation. lookchemmall.com For instance, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an efficient coupling agent for the amidation of both aliphatic and aromatic carboxylic acids with various amines under mild conditions, giving good to excellent yields. lookchemmall.com Alternatively, heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅) have demonstrated high efficacy and reusability for the direct amidation of a wide range of carboxylic acids and amines, attributed to the activation of the carbonyl group by Lewis acid sites on the catalyst surface. researchgate.net Boric acid and various boronic acids have also been employed as catalysts for direct amidations at elevated temperatures, with a Dean-Stark trap used to remove the water byproduct.

Ring Functionalization and Side-Chain Modifications

Further derivatization of this compound can be achieved through reactions that modify the aromatic ring itself or alter its existing substituents.

Ring Functionalization: The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups and the ethoxy group. The directing effects of these groups would primarily orient incoming electrophiles to the available positions on the ring. However, steric hindrance from the existing bulky groups would play a significant role in the regioselectivity of such reactions.

Side-Chain Modifications: Modifications to the existing alkoxy side chains are also a viable synthetic strategy. As mentioned previously, selective demethylation is a known process for related trimethoxybenzoic acids. google.com This converts a methoxy group into a hydroxyl group, which can then be used as a handle for further functionalization, such as introducing different alkyl or acyl groups.

A more complex example of side-chain modification can be seen in related dimethoxybenzoic acid structures. For instance, the compound 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid features a complex propyl-keto-piperidine side chain attached to the aromatic ring, demonstrating that significant structural elaborations originating from the ring are possible. nih.gov

In-Depth Analysis of this compound Stalled by Lack of Publicly Available Data

A comprehensive investigation into the chemical compound this compound has been halted due to a significant lack of publicly available scientific data. Despite extensive searches across chemical databases and scientific literature, the detailed structural and spectroscopic information required for a thorough analysis is not accessible. This data gap prevents the compilation of a complete scientific profile for this specific molecule as per the requested in-depth outline.

Initial research successfully identified a 1948 publication in the Journal of the Chemical Society that documents the synthesis of this compound. The authors of this study, Anstee and White, reported a melting point of 117-118°C for the compound. rsc.org This historical account confirms the existence and initial preparation of the substance.

However, the user's request specified a sophisticated analysis, including data from modern analytical techniques, which are crucial for a deep understanding of a compound's structure and behavior at a molecular level. The required information, which could not be located for this compound, includes:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Data: Multi-dimensional NMR techniques such as COSY, HMBC, and NOESY are vital for elucidating the solution-state conformation and connectivity of a molecule. Furthermore, Dynamic NMR studies would be necessary to understand the rotational barriers of the substituent groups. No such NMR data for this compound appears to be published.

Vibrational Spectroscopy (FTIR, Raman) Data: Fourier-transform infrared (FTIR) and Raman spectroscopy provide characteristic "fingerprints" of a molecule by identifying its vibrational modes. This information is key to confirming the presence of functional groups and studying intermolecular interactions. Specific vibrational data for the title compound is not available.

While information on structurally related compounds, such as 3,4-dimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid, is readily available, the strict focus on this compound, as per the user's instructions, precludes the use of such analogous data. The creation of the mandated data tables is therefore not possible.

Sophisticated Structural Elucidation and Conformational Analysis

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel compounds and for the elucidation of their structure through detailed fragmentation analysis. In the case of 3,4-Dimethoxy-5-ethoxybenzoic Acid, HRMS provides definitive evidence for its molecular formula and offers insights into the stability and connectivity of its constituent functional groups.

The molecular formula of this compound is C11H14O5. The calculated monoisotopic mass for this compound is 226.08412 Da. nih.gov In a typical HRMS experiment, the compound is ionized, often using electrospray ionization (ESI), and the resulting molecular ion is detected. For this compound, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) very close to 227.09140. The high resolution of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions, thus confirming the molecular formula.

The fragmentation of this compound in the mass spectrometer provides a roadmap to its structure. By analyzing the fragmentation pattern, the presence and location of the methoxy (B1213986), ethoxy, and carboxylic acid groups on the benzene (B151609) ring can be inferred. The fragmentation is typically induced by collision-induced dissociation (CID) of the precursor ion.

A plausible fragmentation pathway for this compound, based on the known fragmentation of similar aromatic acids and ethers, would involve the initial loss of small, stable neutral molecules. Key fragmentation steps would include the loss of a methyl radical (•CH₃) from a methoxy group, the loss of an ethyl radical (•C₂H₅) from the ethoxy group, or the loss of the entire carboxyl group (•COOH).

The initial loss of a methyl group from the molecular ion [M]+• would result in a fragment ion with an m/z of 211. This is a common fragmentation pathway for methoxylated aromatic compounds. Subsequent loss of carbon monoxide (CO) from this fragment could lead to an ion at m/z 183.

Alternatively, the loss of the ethoxy group as an ethoxy radical (•OC₂H₅) would generate a significant fragment ion. Another prominent fragmentation pathway for benzoic acid derivatives is the loss of the carboxylic acid group, which would result in a characteristic fragment. The fragmentation can also be initiated by the loss of water (H₂O) from the carboxylic acid moiety.

The following table summarizes the predicted major fragment ions for this compound, their calculated exact masses, and the proposed corresponding neutral losses.

| Observed m/z (Predicted) | Calculated Exact Mass | Proposed Elemental Composition | Proposed Neutral Loss |

| 227.09140 | 227.09195 | [C₁₁H₁₅O₅]⁺ | [M+H]⁺ |

| 211.06520 | 211.06574 | [C₁₀H₁₁O₅]⁺ | [M+H - CH₄]⁺ |

| 199.06520 | 199.06574 | [C₁₀H₁₁O₄]⁺ | [M+H - CO]⁺ |

| 183.07030 | 183.07083 | [C₉H₁₁O₄]⁺ | [M+H - CO₂]⁺ |

| 168.04715 | 168.04734 | [C₈H₈O₄]⁺• | [M+H - C₂H₅O - H]⁺• |

It is important to note that while direct experimental HRMS data for this compound is not widely published, the predicted fragmentation patterns are based on well-established principles of mass spectrometry and data from structurally related compounds such as 3,4,5-trimethoxybenzoic acid and 3,4-dimethoxybenzoic acid. nih.govresearchgate.net The analysis of these related compounds shows similar characteristic losses of alkyl and alkoxy groups, providing a strong basis for the interpretation of the mass spectrum of this compound.

Derivatization Chemistry and Structure Activity Relationship Sar Exploration

Synthesis of Alkoxy-Chain Homologues and Analogues

The synthesis of homologues and analogues of 3,4-Dimethoxy-5-ethoxybenzoic acid involves the modification of its characteristic alkoxy substituents. These syntheses typically start from commercially available precursors like gallic acid or syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid).

General Synthetic Strategies:

Alkylation of Phenols: A common method to introduce alkoxy groups is the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide. To synthesize this compound or its analogues, a starting material with one or more free hydroxyl groups, such as a derivative of gallic acid, would be selectively alkylated. For instance, creating homologues would involve using different alkyl halides (e.g., propyl bromide, butyl bromide) in place of ethyl iodide/bromide to generate longer alkoxy chains.

Demethylation of Methoxy (B1213986) Groups: Conversely, existing methoxy groups can be selectively demethylated to yield hydroxyl groups, which can then be re-alkylated. google.com For example, 3,4,5-trimethoxybenzoic acid (TMBA) can be selectively demethylated at the 4-position to produce syringic acid. google.com This process can be carried out in a basic medium using an excess of alkali hydroxide (B78521) in ethylene (B1197577) glycol. google.com The resulting hydroxyl group is a key intermediate for introducing other alkoxy groups.

The synthesis of 3,4,5-trimethoxybenzoic acid itself can be achieved through the methoxylation of gallic acid using dimethyl sulfate (B86663). chemicalbook.com A similar strategy, employing a combination of methylating and ethylating agents on a suitable gallic acid ester, could be used to prepare the target molecule and its analogues.

Below is a table of potential homologues and analogues that could be synthesized by modifying the alkoxy chains.

| Compound Name | R1 | R2 | R3 | Synthetic Precursor Strategy |

| 3,4,5-Trimethoxybenzoic Acid | -OCH3 | -OCH3 | -OCH3 | Methylation of Gallic Acid chemicalbook.com |

| This compound | -OCH3 | -OCH3 | -OCH2CH3 | Selective Alkylation of Syringic Acid |

| 3,5-Diethoxy-4-methoxybenzoic Acid | -OCH2CH3 | -OCH3 | -OCH2CH3 | Alkylation of a Dihydroxy-methoxybenzoic acid |

| 3,4-Dimethoxy-5-propoxybenzoic Acid | -OCH3 | -OCH3 | -OCH2CH2CH3 | Propylation of Syringic Acid |

| Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic Acid) | -OCH3 | -OH | -OCH3 | Demethylation of TMBA google.com |

Functionalization of the Aromatic Ring System

Beyond altering the alkoxy groups, the aromatic ring of this compound is a key target for functionalization. Transition metal-catalyzed C-H activation is a powerful tool for this purpose.

Rhodium-Catalyzed C-H Activation/Annulation: Research has shown that alkoxy-substituted benzoic acids can undergo rhodium-catalyzed annulation with alkynes. mdpi.com In a study involving 3,4-dimethoxybenzoic acid, the reaction with various alkynes using a [Cp*RhCl₂]₂ catalyst resulted in the formation of isocoumarin (B1212949) derivatives with excellent regioselectivity. mdpi.com The carboxylic acid group acts as a directing group, guiding the catalyst to activate a C-H bond at the ortho position.

For 3,4-dimethoxybenzoic acid, the C-H activation occurs exclusively at the C5 position, distal to the C4-methoxy group. This regioselectivity is attributed to steric hindrance from the adjacent methoxy groups, which disfavors activation at the C3-proximal C2 position. mdpi.com The reaction proceeds with excellent regioselectivity, yielding only one of the two possible isomeric products. mdpi.com It is expected that this compound would react similarly, with C-H activation occurring at the C6 position, ortho to the carboxylic acid and adjacent to the ethoxy group. This approach allows for the construction of complex heterocyclic systems fused to the original aromatic ring.

The general reaction is depicted below: Aromatic Benzoic Acid + Alkyne --(Rh Catalyst)--> Fused Isocoumarin Derivative mdpi.com

This method is part of a broader field of C-H functionalization reactions that can be used to introduce various substituents onto an aromatic ring, often with high selectivity guided by existing functional groups. nih.govescholarship.org Electrochemical methods have also been developed for rhodium-catalyzed C-H activation, using electricity as a green oxidant and generating hydrogen gas as the only byproduct. nih.gov

Preparation of Hybrid Molecules Incorporating this compound

Hybrid molecules are new chemical entities created by combining two or more pharmacophores or bioactive scaffolds. This strategy is widely used in medicinal chemistry to develop compounds with improved affinity, selectivity, or novel mechanisms of action. The this compound moiety can be incorporated into larger, more complex structures, such as hybrid molecules containing a 1,3,4-oxadiazole (B1194373) ring.

Synthesis of 1,3,4-Oxadiazole Derivatives: The 1,3,4-oxadiazole ring is a bioisostere for ester and amide groups and is a common scaffold in pharmacologically active compounds. nih.gov A standard and versatile method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles starts from carboxylic acids. nih.gov

The general synthetic pathway involves a multi-step process:

Esterification: The starting benzoic acid is first converted to its corresponding methyl or ethyl ester, for example, through Fischer esterification. nih.gov

Hydrazide Formation: The ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding acid hydrazide (acylhydrazine). nih.gov

Cyclodehydration: The acid hydrazide is subsequently cyclized to form the 1,3,4-oxadiazole ring. This step can be achieved by reacting the hydrazide with another carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov Alternatively, oxidative cyclization of N-acylhydrazones can be employed. nih.gov

This methodology can be applied to this compound to create a variety of 2-(3,4-dimethoxy-5-ethoxyphenyl)-5-substituted-1,3,4-oxadiazole derivatives.

Conceptual Synthesis of Oxadiazole-Containing Monoacylglycerols: To create a hybrid molecule like a novel oxadiazole-containing monoacylglycerol, the above synthesis could be adapted. One conceptual approach would involve using a protected monoacylglycerol-derived carboxylic acid to react with the 3,4-dimethoxy-5-ethoxyphenyl hydrazide in the final cyclization step. Alternatively, a pre-formed oxadiazole containing a reactive functional group could be coupled to a monoacylglycerol moiety. These hybrid structures would merge the physicochemical properties of the substituted benzoic acid with those of a lipid, potentially influencing properties like membrane permeability and metabolic stability.

Structure-Activity Relationship (SAR) Studies of Derivatives in Model Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve systematically modifying a lead compound's structure and evaluating the resulting impact on its biological activity. nih.gov For derivatives of this compound, SAR studies would focus on how changes to the alkoxy groups, substitutions on the aromatic ring, and the nature of linked hybrid structures affect a specific biological endpoint.

Impact of Alkoxy and Aromatic Ring Substituents:

Alkoxy Groups: The number, size, and position of alkoxy groups on a benzoic acid ring can significantly influence biological activity. Studies on benzoic acid derivatives with anti-sickling properties showed that compounds like syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid) and vanillic acid (4-hydroxy-3-methoxybenzoic acid) were active. iomcworld.com This suggests that the pattern of oxygenated substituents is a key determinant of activity. Modifying the ethoxy group in this compound to a propoxy or butoxy group (homologues) or changing its position could modulate lipophilicity and steric interactions with a biological target.

Aromatic Ring Substitution: Introducing different functional groups onto the aromatic ring can drastically alter a molecule's properties. In the development of protein kinase CK2 inhibitors, introducing a 2-halo- or 2-methoxy-benzyloxy group onto a thiazolyl-benzoic acid scaffold maintained potent inhibitory activity while significantly increasing antiproliferative activity against cancer cell lines. nih.gov This highlights that even distal modifications can have a profound impact. For this compound derivatives, adding small electron-withdrawing or electron-donating groups to the available C-2 or C-6 positions could fine-tune electronic properties and create new interaction points for target binding.

The table below summarizes general SAR principles derived from studies on related benzoic acid derivatives.

| Structural Modification | General Impact on Biological Activity | Example System |

| Altering Alkoxy Chain Length | Modulates lipophilicity, potentially affecting cell permeability and target binding. rutgers.edu | STAT3 Inhibitors |

| Varying Number/Position of -OH/-OCH₃ Groups | Critically affects binding and activity through hydrogen bonding and steric fit. iomcworld.com | Anti-sickling Agents |

| Introducing Halogens to the Ring | Can enhance binding through halogen bonding and alter metabolic stability. nih.gov | CK2 Kinase Inhibitors |

| Replacing Benzene (B151609) with Heterocycles | Can introduce new hydrogen bond donor/acceptor sites and improve physicochemical properties, but may also decrease potency. nih.govrutgers.edu | CK2 and STAT3 Inhibitors |

These examples from related systems provide a rational basis for the design of new derivatives of this compound for biological screening. Any new series of compounds would require systematic evaluation in relevant in vitro or in vivo models to establish a clear SAR for the specific biological activity under investigation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3,4-Dimethoxy-5-ethoxybenzoic acid. Methods like DFT with the B3LYP functional and a 6-31G(d,p) or higher basis set are commonly used to optimize the molecular geometry and calculate various electronic descriptors. epstem.netepstem.net

The molecular structure is characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups, one ethoxy group, and a carboxylic acid group. The presence of both electron-donating groups (alkoxy) and an electron-withdrawing group (carboxyl) creates a unique electronic distribution across the molecule. cymitquimica.com This distribution influences the molecule's reactivity, particularly in electrophilic and nucleophilic reactions.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other calculated parameters like ionization potential, electron affinity, electronegativity, chemical hardness, and softness provide a comprehensive reactivity profile. For instance, the Molecular Electrostatic Potential (MEP) map visually represents the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of Substituted Benzoic Acid Analogs

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 4.0 to 5.5 eV |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | 3.8 to 4.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.0 to 2.75 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.5 to 4.0 Debye |

Note: These values are representative for structurally similar benzoic acid derivatives and can vary based on the specific computational method and basis set used.

Molecular Docking Simulations with Model Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking simulations are used to explore potential interactions with the active sites of enzymes, such as cyclooxygenase (COX), lipoxygenase, or microbial enzymes, providing a basis for their potential inhibitory activities. researchgate.netacgpubs.orgnih.govnih.gov

Docking studies reveal the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the specificity and affinity of the binding. nih.govnih.gov For compounds structurally related to this compound, simulations have shown that hydrogen bonds and hydrophobic interactions are crucial. nih.gov The carboxyl group is a potent hydrogen bond donor and acceptor, often interacting with polar or charged amino acid residues like Arginine (Arg) and Tyrosine (Tyr) in an enzyme's active site. researchgate.netresearchgate.net The methoxy and ethoxy groups, along with the benzene ring, participate in hydrophobic and van der Waals interactions with nonpolar residues such as Leucine (Leu), Phenylalanine (Phe), and Tryptophan (Trp). researchgate.netnih.gov

Table 2: Representative Ligand-Receptor Interactions for Benzoic Acid Derivatives in Enzyme Active Sites

| Ligand Functional Group | Receptor Amino Acid Residue | Type of Interaction |

|---|---|---|

| Carboxyl (-COOH) | Arginine (Arg), Serine (Ser) | Hydrogen Bond |

| Carboxyl (-COOH) | Tyrosine (Tyr) | Hydrogen Bond |

| Methoxy (-OCH₃) | Leucine (Leu), Valine (Val) | Hydrophobic Interaction |

| Benzene Ring | Phenylalanine (Phe), Tryptophan (Trp) | π-π Stacking, Hydrophobic Interaction |

| Ethoxy (-OCH₂CH₃) | Alanine (Ala), Isoleucine (Ile) | Hydrophobic Interaction |

Note: The specific interacting residues depend on the target protein's active site topology.

Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol or as an arbitrary score. A lower (more negative) binding energy suggests a more stable ligand-receptor complex and, consequently, a higher predicted inhibitory potency. researchgate.net These predicted affinities for this compound against various enzyme targets can be used to rank its potential as an inhibitor compared to known active compounds or other derivatives. For example, docking studies on similar dimethoxy-phenyl compounds against COX-2 have helped rationalize their anti-inflammatory potential. researchgate.net The predicted binding affinities serve as a valuable preliminary screen before undertaking more resource-intensive in vitro enzyme inhibition assays.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that are inaccessible through static modeling. biorxiv.orggithub.com For a flexible molecule like this compound, MD simulations are used to explore its conformational landscape—the collection of all accessible three-dimensional shapes and their relative energies. nih.govnih.gov These simulations track the movements of every atom in the molecule, revealing rotations around single bonds, particularly the C-C bond connecting the carboxyl group to the ring and the C-O bonds of the alkoxy substituents.

Understanding the conformational preferences is crucial because the biologically active conformation that binds to a receptor may not be the lowest energy conformation in isolation. MD simulations performed in an explicit solvent (like water) also shed light on solute-solvent interactions. bibliomed.org They can show how water molecules form hydrogen bonds with the carboxyl and ether oxygens, influencing the molecule's solubility and conformational equilibrium. This detailed understanding of its dynamic behavior in solution is essential for interpreting experimental results and for more advanced computational studies like free energy calculations. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.govnitech.ac.jp For a series of benzoic acid derivatives, a QSAR model could be developed to predict their enzyme inhibition or antimicrobial activity based on calculated molecular descriptors. nih.govresearchgate.netresearchgate.net

The process involves calculating a wide range of descriptors for each molecule, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. Statistical methods are then used to build an equation that correlates a subset of these descriptors with the experimentally measured activity (e.g., IC₅₀ values). nih.govnih.gov Studies on related benzamide (B126) and benzoic acid inhibitors have shown that hydrophobicity and steric parameters are often critical for activity. nih.govresearchgate.net A QSAR model for this compound and its analogs could identify the optimal balance of electronic and steric properties required for potent biological activity, thereby guiding the synthesis of more effective compounds.

Table 3: Common Descriptors Used in QSAR Models for Benzoic Acid Derivatives

| Descriptor Type | Example Descriptor | Influence on Biological Activity |

|---|---|---|

| Hydrophobic | LogP (Partition Coefficient) | Often positively correlated with activity, indicating the importance of membrane permeability or hydrophobic interactions at the target site. nih.gov |

| Electronic | Hammett Constant (σ) | Reflects the electron-donating or -withdrawing nature of substituents, affecting binding interactions. |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the receptor. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of a substituent, affecting how well it fits into a binding pocket. |

| Steric | Taft Steric Parameter (Es) | Quantifies the bulkiness of a substituent, where excessively large groups can be detrimental to activity. nih.gov |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure. ucl.ac.uknih.gov DFT calculations are widely used to predict vibrational (Infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.netepstem.net

Predicted IR frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors in the calculations, often leading to excellent agreement with experimental spectra. epstem.net This allows for the confident assignment of observed vibrational bands to specific functional groups and vibrational modes within the molecule. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. epstem.netresearchgate.net Comparing the calculated shifts with the experimental NMR spectrum is a powerful tool for structural elucidation and verification. epstem.net

Table 4: Comparison of Typical Experimental vs. Predicted Spectroscopic Data for Substituted Benzoic Acids

| Spectroscopic Data | Experimental Range | Predicted Range (Scaled/Calculated) | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 1680-1710 | 1670-1700 | C=O stretch of carboxylic acid |

| IR Frequency (cm⁻¹) | 2500-3300 (broad) | 2500-3300 | O-H stretch of carboxylic acid dimer |

| IR Frequency (cm⁻¹) | 1210-1320 | 1200-1310 | C-O stretch of carboxylic acid/aryl ether |

| ¹H NMR Shift (ppm) | 10.0-13.0 | 10.0-13.0 | Carboxylic acid proton (-COOH) |

| ¹H NMR Shift (ppm) | 3.8-4.1 | 3.8-4.1 | Methoxy protons (-OCH₃) |

| ¹³C NMR Shift (ppm) | 165-175 | 165-175 | Carboxyl carbon (-COOH) |

Note: Values are representative and depend on the specific molecule, solvent, and computational level of theory.

Molecular and Cellular Biological Activity Investigations Mechanistic Focus, Exclusively in Vitro and Model Systems

Enzyme Inhibition and Activation Studies in Purified Systems

There is currently no available research detailing the inhibitory or activation effects of 3,4-Dimethoxy-5-ethoxybenzoic Acid on several key enzyme systems. This includes a lack of information on:

Antimicrobial Activity against Specific Microbial Strains (In Vitro Studies)

Similarly, the antimicrobial profile of this compound remains uncharacterized in the scientific literature.

Efficacy against Gram-Positive and Gram-Negative Bacteria:No in vitro studies have been published that assess the efficacy of this compound against common Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, or Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli.

While research exists for other structurally related benzoic acid derivatives, the principle of structure-activity relationship dictates that even minor molecular modifications can drastically alter biological activity. Therefore, extrapolating findings from other compounds to this compound would be scientifically unsound.

The absence of available data prevents the creation of the requested detailed scientific article and interactive data tables. Further research is required to elucidate the potential biological activities of this specific compound.

Antifungal Activity against Fungal Strains (e.g., Candida albicans)

A review of available scientific literature reveals a lack of specific studies investigating the antifungal activity of this compound against fungal strains such as Candida albicans. While research exists on the antifungal properties of related benzoic acid derivatives, including various dimethoxy and trihydroxybenzoic acids, specific data detailing the minimum inhibitory concentration (MIC) or other measures of antifungal efficacy for this compound are not present in the surveyed literature. nih.govscirp.orgscirp.orgnih.govresearchgate.netscielo.brnih.gov

Mechanisms of Antimicrobial Action at the Cellular Level (e.g., cell membrane disruption, enzymatic targets, pH lowering)

There is no available research in the reviewed scientific literature that elucidates the specific mechanisms of antimicrobial action for this compound at the cellular level. Investigations into the mechanisms of related compounds, such as the alteration of cell membrane hydrophobicity by 4-ethoxybenzoic acid in Staphylococcus aureus, have been reported. nih.gov However, studies detailing whether this compound acts via cell membrane disruption, enzymatic inhibition, pH reduction, or other antimicrobial pathways have not been found. nih.govmcgill.ca

Antioxidant Activity Mechanisms (e.g., radical scavenging assays)

No specific data from radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, for this compound could be located in the scientific literature. nih.govnih.gov While numerous studies have been conducted on the structure-activity relationships of other phenolic and benzoic acid derivatives, quantifying their antioxidant potential, specific EC50 or IC50 values reflecting the radical scavenging efficiency of this compound are not available. mdpi.comnih.govnih.govresearchgate.netbiorxiv.orgfrontiersin.org

Cytotoxicity Mechanisms in Isolated Cell Lines (In Vitro Cancer Cell Growth Inhibition)

Inhibition of Cancer Cell Proliferation in Specific Lines (e.g., B16-F10, DU145, Hep G2)

A thorough search of scientific databases did not yield any studies on the in vitro cytotoxic effects of this compound on the B16-F10 (murine melanoma), DU145 (human prostate carcinoma), or Hep G2 (human hepatoma) cell lines. While the antiproliferative activities of a wide range of structurally related compounds have been assessed against these and other cancer cell lines, there is no published data available to construct a dose-response table or determine the IC50 value for this compound in these specific cell lines. researchgate.netcellr4.orgnih.govnih.govresearchgate.netmdpi.comresearchgate.netnih.govnih.govnih.govresearchgate.netnih.govplos.orgmdpi.com

Molecular Pathways and Targets in Cell Line Models

In the absence of cytotoxicity data, there is consequently no information available regarding the molecular pathways or specific cellular targets that might be modulated by this compound in cancer cell line models. Research on related molecules points to mechanisms such as the induction of apoptosis and cell-cycle arrest. nih.govresearchgate.net However, investigations into the effects of this compound on specific pathways, such as those involving caspases, cyclins, or other regulatory proteins, have not been reported in the literature.

Receptor Binding Profiling with Isolated Receptors

No studies detailing the receptor binding profile of this compound with isolated receptors were found in the reviewed literature. While research has been conducted on the interaction of other dimethoxy-substituted phenylalkylamines and amphetamines with various receptors, particularly serotonin (B10506) receptors, there is no available data to characterize the affinity or selectivity of this compound for any specific receptor target. frontiersin.orgfrontiersin.orgnih.govnih.gov

Metabolic Fate and Biotransformation in Non-Human Model Organisms (e.g., microbial degradation pathways)

Investigations into the metabolic fate and biotransformation of this compound in non-human model organisms, particularly concerning microbial degradation, are not extensively documented in publicly available scientific literature. However, insights into its potential metabolic pathways can be extrapolated from studies on structurally analogous alkoxybenzoic acids. The presence of methoxy (B1213986) and ethoxy groups on the benzene (B151609) ring suggests that initial biotransformation steps would likely involve O-dealkylation reactions, a common strategy employed by microorganisms to break down aromatic ether compounds.

Biotransformation Products and Pathways

Specific biotransformation products and metabolic pathways for this compound have not been empirically detailed. Based on the microbial metabolism of similar compounds, such as syringic acid and other dimethoxybenzoic acids, a hypothetical degradation pathway would likely commence with the cleavage of the ether linkages. nih.govacs.org

O-demethylation or O-de-ethylation would convert the methoxy and ethoxy groups to hydroxyl groups, producing intermediate catechols or pyrogallols. For instance, the removal of a methyl group from a dimethoxybenzoic acid by microbial enzymes is a well-documented initial step in their degradation. uq.edu.auresearchgate.net These reactions are often followed by the cleavage of the aromatic ring. acs.org

In anaerobic conditions, bacteria like Rhodopseudomonas palustris have demonstrated the ability to metabolize syringic acid, a compound with a similar substitution pattern. nih.gov The pathways involve demethylation, and in some cases, the products enter the central metabolism. nih.gov Fungi are also known to degrade benzoic acid and its derivatives through various oxidative and reductive pathways. nih.govtandfonline.com

Given the lack of specific studies on this compound, the precise sequence of dealkylation (i.e., whether a methoxy or the ethoxy group is removed first) and the subsequent ring fission products remain speculative.

Enzymatic Biotransformation Studies

Direct enzymatic studies on this compound are not found in the current body of scientific literature. However, research on enzymes that act on related molecules provides a strong indication of the types of biocatalysts that could potentially metabolize this compound.

Cytochrome P450 monooxygenases (CYPs) are key enzymes in the O-demethylation of substituted benzoic acids. uq.edu.auresearchgate.net Specifically, CYP199A4, from Rhodopseudomonas palustris, has been shown to efficiently demethylate 4-methoxybenzoic acid and dimethoxybenzoic acids. uq.edu.auresearchgate.net This enzyme exhibits high regioselectivity, preferentially attacking the methoxy group at the para-position relative to the carboxyl group. researchgate.net It is plausible that CYP199A4 or a similar P450 enzyme could catalyze the initial dealkylation of this compound.

The table below summarizes enzymes and microbial species that have been studied for their ability to biotransform aromatic compounds structurally related to this compound, highlighting the potential enzymatic mechanisms for its degradation.

| Microbial Species | Enzyme Class/System | Substrate(s) Studied | Relevant Transformation | Reference(s) |

| Rhodopseudomonas palustris | Cytochrome P450 (CYP199A4) | 2,4- and 3,4-dimethoxybenzoic acids | O-demethylation | uq.edu.au |

| Rhodopseudomonas palustris | vanARB operon | Syringic acid | Anaerobic demethylation | nih.gov |

| Pseudomonas sp. NGC7 | O-demethylase | Syringic acid, Vanillic acid | O-demethylation | acs.org |

| Sphingobacterium sp. HY-H | Lignin-modifying enzymes (LiP, MnP) | Syringic acid, Vanillic acid | Demethylation and ring cleavage | nih.gov |

| Rhodococcus species | Monooxygenases | Aromatic hydrocarbons | Oxidation and degradation | asm.orgnih.gov |

This table illustrates the enzymatic machinery known to act on compounds with similar functional groups, suggesting that bacterial and fungal systems, particularly those from the genera Rhodopseudomonas, Pseudomonas, and Rhodococcus, would be primary candidates for investigating the biotransformation of this compound. nih.govacs.orgasm.org The initial and most critical step in its breakdown would likely be the enzymatic cleavage of its ether bonds by O-demethylases or similar oxygenases.

Applications in Specialized Chemical Synthesis and Materials Science

Role as Precursors in Complex Organic Synthesis

Substituted benzoic acids are fundamental building blocks in organic synthesis. While the direct use of 3,4-Dimethoxy-5-ethoxybenzoic Acid as a precursor for isocoumarins is not explicitly detailed in available literature, the general synthetic routes to isocoumarins often involve benzoic acid derivatives. For instance, methods like the condensation of homophthalic acid with acyl chlorides, such as 2,3,4-trimethoxybenzoyl chloride, lead to the formation of the isocoumarin (B1212949) core structure. researchgate.net Other strategies include the palladium-catalyzed cyclization of 2-halobenzoates with ketones and copper-catalyzed domino reactions of o-halobenzoic acids with 1,3-diones. organic-chemistry.org These established synthetic pathways suggest that this compound could potentially serve as a starting material for novel, highly substituted isocoumarins, although specific examples are not documented.

Ligand Chemistry for Metal Complexes and Coordination Compounds

The carboxylate group of benzoic acids is an effective binding site for metal ions, leading to the formation of a wide array of coordination compounds. The study of lanthanide complexes with substituted benzoic acids is a significant area of research due to their potential luminescent and magnetic properties.

Research on analogous compounds provides insight into the expected behavior of this compound. For example, lanthanide complexes have been successfully synthesized with similar ligands like 3,4-dimethylbenzoic acid and 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). consensus.appchemicalpapers.com In these complexes, the carboxylate group coordinates to the lanthanide ion. The methoxy (B1213986) and hydroxy substituents on the benzene (B151609) ring can also participate in coordination, influencing the coordination number and geometry of the resulting complex. chemicalpapers.com The specific arrangement of the dimethoxy and ethoxy groups in this compound could lead to unique coordination modes and, consequently, distinct physical properties in its metal complexes.

Table 1: Examples of Lanthanide Complexes with Substituted Benzoic Acid Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

| 3,4-Dimethylbenzoic Acid | Er, Tb, Eu | Mononuclear and Dinuclear Complexes | consensus.app |

| 3-Dimethylamino Benzoic Acid | Gd, Tb | Dinuclear Complexes | nih.gov |

| 4-Hydroxy-3,5-dimethoxybenzoic Acid | Y, Lanthanides (La-Lu) | Mononuclear Complexes | chemicalpapers.com |

This table showcases examples of related benzoic acid derivatives forming complexes with lanthanide ions, illustrating the potential for this compound to act as a ligand.

Development of Functional Materials and Polymers Incorporating the Benzoic Acid Moiety

The incorporation of specific organic moieties into materials can impart desired functionalities. While there is no specific literature on the use of this compound in this context, a related compound, 4-Ethoxybenzoic acid, has been utilized in the preparation of highly conducting and flexible few-walled carbon nanotube thin films. sigmaaldrich.com This suggests that the ethoxy benzoic acid structure can be a valuable component in materials science. The unique combination of ethoxy and dimethoxy groups in this compound could offer a pathway to new functional materials with tailored electronic or optical properties.

Use in Agrochemical Research

Certain benzoic acid derivatives are investigated for their roles as intermediates in the synthesis of agrochemicals or for their effects on plant growth regulation. However, a review of available scientific literature does not indicate any specific research into the application of this compound in the field of agrochemicals.

Future Research Directions and Methodological Innovations

Development of Novel and More Efficient Synthetic Strategies

The pursuit of more efficient and sustainable methods for synthesizing 3,4-Dimethoxy-5-ethoxybenzoic acid and related substituted benzoic acids is a significant area of ongoing research. Traditional methods are being re-evaluated in favor of modern techniques that offer higher yields, reduced waste, and milder reaction conditions.

Advanced synthesis techniques such as flow chemistry, photocatalysis, and enzymatic synthesis are being explored. numberanalytics.comnumberanalytics.com Flow chemistry, for instance, allows for continuous production with better control over reaction parameters, potentially leading to higher purity and reduced production costs. numberanalytics.com Retrosynthetic analysis, often aided by machine-learning algorithms, is a powerful tool for designing novel and efficient synthetic routes by working backward from the target molecule to identify optimal starting materials and reaction steps. numberanalytics.comunipv.it

The principles of green chemistry are also central to developing new synthetic strategies. ispe.orgpfizer.cominstituteofsustainabilitystudies.com This includes the use of environmentally benign solvents, catalysts to minimize waste, and designing processes that maximize the incorporation of starting materials into the final product (atom economy). ispe.orgjddhs.com For example, research into catalysts that can be recovered and reused is a key focus. pharmaceutical-technology.com

Comprehensive Multi-Omics Approaches to Elucidate Biological Mechanisms in Model Systems

To gain a deeper understanding of how this compound interacts with biological systems, researchers are turning to multi-omics approaches. astrazeneca.comnashbio.combiocompare.com This involves the simultaneous analysis of various "omes," such as the genome, transcriptome, proteome, and metabolome, to create a comprehensive picture of the molecular changes that occur in response to the compound. astrazeneca.comaacp.org

By integrating these large and complex datasets, scientists can identify novel drug targets, uncover mechanisms of action, and discover biomarkers that could predict how an individual might respond to the compound. nashbio.comfrontlinegenomics.com Advanced imaging techniques, like spatial multi-omic analysis, allow for the study of these molecular changes within the context of intact tissues, providing even greater insight. astrazeneca.com These approaches are transforming drug discovery by enabling a more holistic and systems-level understanding of biology. nashbio.combiocompare.com

Advanced In Silico Methodologies for Predictive Modeling of Chemical and Biological Properties

Computational, or in silico, methods are becoming indispensable tools in chemical and pharmaceutical research. nih.govresearchgate.net These techniques use computer simulations and modeling to predict the physicochemical properties, biological activities, and potential toxicities of chemical compounds like this compound. tandfonline.comazorobotics.com

Molecular docking and molecular dynamics simulations, for example, can predict how the compound might bind to specific proteins, offering insights into its potential therapeutic effects. nih.govtandfonline.com Machine learning and artificial intelligence are also being used to develop predictive models based on large datasets of chemical information, which can accelerate the identification of promising drug candidates and optimize their properties. azorobotics.comnih.gov These in silico models help to reduce the time and cost of drug development by prioritizing compounds for further experimental testing. researchgate.netnih.gov

Exploration of New Derivatization Avenues for Enhanced Molecular Functionality

Derivatization, the process of chemically modifying a molecule to alter its properties, is a key strategy for enhancing the functionality of this compound. numberanalytics.comwelch-us.com By adding or modifying functional groups, researchers can improve its solubility, stability, and biological activity. elsevierpure.comlibretexts.org

Common derivatization techniques include acylation, alkylation, and silylation. elsevierpure.comlibretexts.org For analytical purposes, derivatization can make the compound more suitable for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) by increasing its volatility or detectability. numberanalytics.comelsevierpure.com In the context of drug discovery, derivatization can be used to create a library of related compounds, which can then be screened for improved therapeutic properties. For instance, the addition of specific chemical groups can enhance a compound's ability to cross cell membranes or bind to its target more effectively. nih.gov

Sustainable Production Methods and Environmental Impact Assessment in Chemical Processes

In line with the growing emphasis on green chemistry, there is a strong focus on developing sustainable production methods for this compound and assessing the environmental impact of its synthesis. ispe.orgpfizer.cominstituteofsustainabilitystudies.com The goal is to design chemical processes that are not only efficient but also minimize harm to the environment. pfizer.compharmaceutical-technology.com

This involves a holistic assessment of the entire lifecycle of the chemical process, from the sourcing of raw materials to the disposal of waste. Key principles of green chemistry, such as waste prevention, the use of renewable feedstocks, and designing for energy efficiency, are being integrated into the development of new synthetic routes. ispe.orgjddhs.com Companies are increasingly adopting these practices, driven by both environmental concerns and economic benefits, such as reduced waste disposal costs and improved process efficiency. instituteofsustainabilitystudies.compharmaceutical-technology.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dimethoxy-5-ethoxybenzoic acid, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves sequential alkylation and hydrolysis steps. For analogous benzoic acid derivatives, methoxy and ethoxy groups are introduced via nucleophilic substitution or Ullmann-type coupling reactions using iodomethane/iodoethane or alkyl halides under basic conditions (e.g., NaH or K₂CO₃) . Critical parameters include:

- Temperature : Optimal alkylation occurs at 60–80°C to balance reactivity and side-product formation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity in multi-alkoxy substitutions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity ≥95% .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for trisubstituted benzene) and methoxy/ethoxy groups (δ 3.7–4.1 ppm for OCH₃/OCH₂CH₃). Carbon shifts for the carboxylic acid group appear at δ 168–172 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm confirm purity. Retention times should match reference standards .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Label with CAS No. and hazard symbols (e.g., irritant) .

- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the synthesis of this compound?

- Methodological Answer :

- Side Reactions : Over-alkylation or demethylation may occur under harsh acidic/basic conditions.

- Mitigation Strategies :

- Use protecting groups (e.g., tert-butyldimethylsilyl) for the carboxylic acid during alkylation to prevent esterification .

- Employ microwave-assisted synthesis to reduce reaction time and improve selectivity (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

Q. What advanced analytical techniques can resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., para vs. meta substitution) by providing definitive bond-length data .

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded aromatic regions. For example, HSQC correlates methoxy protons (δ 3.8 ppm) with carbons at δ 55–60 ppm .

Q. What strategies are effective in modifying the substituent pattern of this compound to enhance bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Electron-Withdrawing Groups : Introduce nitro or halogen substituents at position 2 to improve antimicrobial activity (see analogous 3,5-dichloro-4-hydroxybenzoic acid derivatives) .

- Hydrogen Bond Donors : Replace ethoxy with hydroxyl groups to enhance binding to enzyme active sites (e.g., tyrosinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.